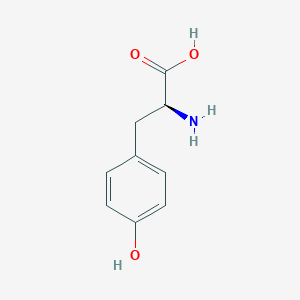

L-Tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN ACETIC ACID

0.479 mg/mL

Soluble in water and dilute mineral acid and alkali hydroxide solutions

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Tyrosine as a Precursor for Neurotransmitters:

Tyrosine is a non-essential amino acid, meaning the body can synthesize it from another amino acid, phenylalanine, in the presence of the enzyme phenylalanine hydroxylase [National Institutes of Health, ]. However, its primary role in scientific research lies in its function as a precursor for several critical neurotransmitters, including:

- Dopamine: Involved in movement, learning, motivation, and reward [National Institute on Drug Abuse, ]

- Norepinephrine (noradrenaline): Involved in alertness, focus, and mood regulation [National Institute of Mental Health, ]

- L-DOPA: An intermediate step in the production of dopamine [National Institutes of Health, ]

By studying how and to what extent tyrosine influences the synthesis and availability of these neurotransmitters, researchers can gain insights into various neurological and psychological functions.

Tyrosine and Cognitive Function:

One area of research focuses on the potential effects of tyrosine on cognitive function, particularly under stress conditions. Some studies suggest that tyrosine supplementation may improve cognitive performance during stressful tasks, such as sleep deprivation or cold exposure, by preventing the decline of dopamine and norepinephrine levels [Deijen JB, , Jongkees BJ, et al., ]. However, other studies have yielded mixed or inconclusive results, highlighting the need for further research to establish a definitive link between tyrosine and cognitive enhancement in healthy individuals [Young SN, ].

Tyrosine and Neurological Disorders:

Research also explores the potential role of tyrosine in managing symptoms of certain neurological disorders, such as Parkinson's disease, which is characterized by a deficiency in dopamine production [Growdon JH, et al., ]. While some studies have shown positive results with tyrosine supplementation in improving motor function and reducing tremors in Parkinson's patients, the overall evidence remains inconclusive and further research is needed to determine its effectiveness and safety for this purpose.

Tyrosine and Other Applications:

Beyond its role in neurotransmitter production and cognitive function, tyrosine is also being explored in other scientific research areas, including:

- Skin health: Tyrosine is a component of melanin, which is responsible for skin pigmentation. Studies are investigating the potential use of tyrosine for treating vitiligo, a condition characterized by a loss of skin pigment [National Institutes of Health, ]

- Material science: Scientists are exploring the unique properties of tyrosine-containing peptides for developing new materials with various applications, such as drug delivery and biocatalysis [Zhang Y, et al., ].

L-tyrosine is a nonessential amino acid that plays a crucial role in various physiological functions. It is synthesized in the human body from phenylalanine, an essential amino acid obtained from dietary sources. L-tyrosine is integral to the production of several neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are vital for mood regulation and cognitive function. Additionally, it is involved in the synthesis of melanin, the pigment responsible for skin and hair color .

Tyrosine's mechanism of action is primarily related to its role as a precursor for neurotransmitters. Under stressful conditions, the body's demand for these neurotransmitters can increase []. Tyrosine supplementation might help replenish these neurotransmitter stores, potentially improving cognitive function and alertness []. However, the exact mechanisms and effectiveness of tyrosine supplementation require further investigation [, ].

Tyrosine is generally considered safe for healthy adults when consumed in moderate doses []. However, high doses may cause side effects like headaches, nausea, stomach upset, and anxiety []. Individuals with certain medical conditions, pregnant or breastfeeding women, and those taking medications should consult a healthcare professional before using tyrosine supplements [].

- Synthesis of Catecholamines: L-tyrosine is hydroxylated to form L-DOPA, which is subsequently decarboxylated to produce dopamine. Dopamine can further be converted into norepinephrine and epinephrine through additional enzymatic reactions .

- Phosphorylation: The hydroxyl group on the phenolic ring of L-tyrosine makes it susceptible to phosphorylation by protein kinases, resulting in phosphotyrosine. This modification is critical for signal transduction processes within cells .

- Degradation: The degradation pathway of L-tyrosine involves transamination and subsequent reactions leading to the formation of fumarate and acetoacetate, which enter various metabolic pathways .

L-tyrosine exhibits several biological activities:

- Neurotransmitter Production: As a precursor for catecholamines, L-tyrosine is essential for neurotransmitter synthesis, influencing mood and cognitive functions .

- Hormonal Regulation: It plays a role in synthesizing thyroid hormones and melanin, impacting metabolism and pigmentation respectively .

- Stress Response: Under stressful conditions, L-tyrosine has been shown to help maintain cognitive performance by replenishing neurotransmitter levels that may be depleted during stress .

L-tyrosine has diverse applications across various fields:

- Nutritional Supplements: It is often marketed as a supplement for enhancing mental performance, particularly under stress or fatigue conditions .

- Pharmaceuticals: L-tyrosine is used in the synthesis of drugs targeting neurological disorders due to its role in neurotransmitter production .

- Cosmetics: Given its role in melanin production, L-tyrosine is also utilized in cosmetic formulations aimed at skin pigmentation and protection against UV damage .

L-tyrosine has been studied for its interactions with various medications:

- Monoamine Oxidase Inhibitors: Caution is advised when using L-tyrosine with monoamine oxidase inhibitors due to potential hypertensive crises resulting from increased catecholamine levels .

- Levodopa: Concurrent use with levodopa (a Parkinson's disease medication) may interfere with its absorption and efficacy .

Research continues to explore how L-tyrosine supplementation may affect individuals with specific health conditions or those taking certain medications.

L-tyrosine shares structural similarities with several other amino acids and compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Phenylalanine | Precursor to L-tyrosine | Essential amino acid; lacks hydroxyl group |

| Serine | Hydroxyl group present | Involved in different metabolic pathways |

| Threonine | Hydroxyl group present | Plays a role in protein synthesis and metabolism |

| Tryptophan | Aromatic amino acid | Precursor for serotonin; involved in mood regulation |

L-tyrosine's unique feature lies in its ability to serve as a precursor for multiple neurotransmitters while also participating in significant post-translational modifications like phosphorylation, distinguishing it from other similar compounds .

α- and β-Polymorph Identification via X-Ray Diffraction and Three-Dimensional Electron Diffraction

L-tyrosine exhibits polymorphism, with two well-characterized crystalline forms identified through advanced diffraction techniques [2] [5]. The α-polymorph represents the conventionally known crystal structure, while the β-polymorph was discovered through gas-phase crystallization following vacuum sublimation [2] [22].

The α-polymorph of L-tyrosine crystallizes in an orthorhombic non-centrosymmetric structure with space group P2₁2₁2₁ [1]. The unit cell parameters at room temperature are a = 6.913 Å, b = 21.116 Å, and c = 5.829 Å, with a unit cell volume of 850.9 ų [1]. This polymorph contains four molecules per unit cell with a density of 1.414 g/cm³ [22].

The β-polymorph exhibits a monoclinic crystal system with space group P2₁ [2] [22]. Structure determination of this polymorph required combined analysis of three-dimensional electron diffraction data and powder X-ray diffraction data [2]. The unit cell parameters are a = 7.92 Å, b = 6.13 Å, c = 9.90 Å, β = 94.82°, with a volume of 478.9 ų [2] [22]. This structure contains two molecules per unit cell and has a slightly lower density of 1.389 g/cm³ compared to the α-polymorph [22].

Three-dimensional electron diffraction proved essential for reliable unit cell determination and space group assignment of the β-polymorph [2] [5]. Initial attempts to determine the structure from powder X-ray diffraction data alone were unsuccessful due to indexing difficulties [2]. The 3D-ED data were indexed successfully using specialized software to establish the monoclinic metric symmetry [2]. Structure solution was carried out independently from both 3D-ED data and powder XRD data using the direct-space strategy implemented with genetic algorithms [2] [22].

Table 1: Crystallographic Data for L-Tyrosine Polymorphs

| Polymorph | Space Group | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z | Density (g/cm³) |

|---|---|---|---|---|---|---|---|---|---|---|---|

| α-Polymorph | P2₁2₁2₁ | Orthorhombic | 6.913 | 21.116 | 5.829 | 90 | 90.00 | 90 | 850.9 | 4 | 1.414 |

| β-Polymorph | P2₁ | Monoclinic | 7.920 | 6.130 | 9.900 | 90 | 94.82 | 90 | 478.9 | 2 | 1.389 |

The final refined structures were validated through periodic density functional theory calculations with dispersion correction, confirming that both structures correspond to energy minima on the energy landscape [2] [22]. Additionally, isotropic carbon-13 nuclear magnetic resonance chemical shifts calculated for the crystal structures using density functional theory methodology showed excellent agreement with experimental high-resolution solid-state carbon-13 nuclear magnetic resonance spectra [2].

Based on density functional theory calculations using the PBE0-MBD method, the β-polymorph is meta-stable with respect to the α-polymorph, with an energy difference of 3.64 kJ/mol [22]. Crystal structure prediction calculations using the Ab Initio Random Structure Searching approach suggest the existence of three additional plausible crystalline polymorphs of L-tyrosine with higher energies than both the α and β forms [2] [22].

Hydrogen Bonding Networks in Crystal Lattices

The hydrogen bonding networks in L-tyrosine crystal structures exhibit distinct architectural differences between the α and β polymorphs [13] [2]. These networks play crucial roles in determining the stability and packing arrangements of the crystalline forms [10] [15].

In the α-polymorph, the crystal structure features a two-dimensional hydrogen-bonded array parallel to the ac-plane [13] [2]. This arrangement involves both the amino acid head-groups and the hydroxyl groups of the side-chains, creating a three-dimensionally connected hydrogen-bonded structure [13]. The hydrophilic regions contain the amino acid head-groups and the hydroxyl groups of the side-chains, while hydrophobic regions contain the phenyl rings [13].

The β-polymorph presents a fundamentally different hydrogen bonding architecture [13] [2]. The structure comprises alternating hydrophobic and hydrophilic layers parallel to the ab-plane, forming a bilayer arrangement [13]. The hydrogen bonding involving the amino acid head-groups creates ribbon motifs propagating along the b-axis [13]. These ribbons are constructed from two strands of L-tyrosine molecules, where adjacent molecules within a strand are related by translation along the b-axis, while the two strands relate to each other through a 2₁ screw axis along the b-axis [13].

The hydrogen-bonded ribbons in the β-polymorph are constructed from short and relatively linear N-H...O hydrogen bonds [13]. Between adjacent molecules in the same strand, the N...O distance measures 2.70 Å with an N-H...O angle of 178.4° [13]. Between molecules in different strands, the N...O distance is 2.79 Å with an N-H...O angle of 159.1° [13]. These interactions create a cyclic hydrogen-bonded array described as R₃³(11) in graph set notation [13].

Table 2: Hydrogen Bonding Networks in L-Tyrosine Crystal Structures

| Polymorph | Interaction Type | Donor...Acceptor Distance (Å) | Angle (°) | Description |

|---|---|---|---|---|

| α-Polymorph | N-H...O (head groups) | Various | Various | Two-dimensional hydrogen-bonded array |

| β-Polymorph | N-H...O (strand-internal) | 2.70 | 178.4 | Between adjacent molecules in same strand |

| β-Polymorph | N-H...O (strand-external) | 2.79 | 159.1 | Between molecules in different strands |

| β-Polymorph | O-H...O (side chain) | 2.62 | 165.2 | OH group to carboxylate |

Additional hydrogen bonding occurs between the hydroxyl groups of the side-chains and the hydrogen-bonded ribbons [13]. Each hydroxyl group serves as a donor in an O-H...O hydrogen bond with O...O distance of 2.62 Å and O-H...O angle of 165.2° [13]. The hydroxyl groups also act as acceptors in N-H...O hydrogen bonds with N...O distance of 2.86 Å and N-H...O angle of 129.7°, involving carboxylate and ammonium groups respectively [13]. This creates a cyclic motif described as R₃³(8) in graph set notation [13].

The molecular conformations in both polymorphs are similar, defined by torsion angles χ₁ (O-C-C-C), χ₂ (C-C-C-C), and χ₃ (C-C-C-C) [13]. For the α-polymorph: χ₁ = -71.06°, χ₂ = -53.08°, χ₃ = 95.51° [13]. For the β-polymorph: χ₁ = -62.78°, χ₂ = -53.99°, χ₃ = 99.96° [13]. Despite these similar conformations, the different hydrogen bonding architectures result in distinct crystal packing arrangements [13].

The significance of tyrosine hydrogen bonds in protein stability has been demonstrated through systematic studies [10]. Seven of sixteen tyrosine residues that form intramolecular hydrogen bonds contribute an average decrease in stability of 2.0 ± 1.0 kcal/mol when mutated to phenylalanine [10]. Even tyrosine residues not forming intramolecular hydrogen bonds contribute favorably to protein stability with an average decrease of 0.4 ± 0.6 kcal/mol upon mutation [10].

Temperature-Dependent Phase Transitions

Temperature-dependent studies of L-tyrosine reveal exceptional thermal stability compared to other aromatic amino acids [16] [21]. Thermogravimetric analysis and differential scanning calorimetry investigations provide comprehensive understanding of the thermal behavior and phase transition characteristics [16] [19].

L-tyrosine exhibits a single-stage decomposition pattern, contrasting with the multi-stage decomposition observed in other aromatic amino acids [16]. The decomposition onset temperature occurs at 579 K (306°C) under argon atmosphere with a heating rate of 5 K/min [16]. The peak decomposition temperature reaches 591 K (318°C) as determined by differential scanning calorimetry under nitrogen atmosphere at 10 K/min [16]. The melting temperature of L-tyrosine is reported as 678 ± 7 K (405°C), determined using fast scanning differential scanning calorimetry at heating rates up to 20,000 K/s to avoid decomposition [16].

Table 3: Thermal Properties of L-Tyrosine

| Property | L-Tyrosine | Method | Reference Conditions |

|---|---|---|---|

| Decomposition Temperature (onset) | 579 K (306°C) | TGA | 5 K/min, argon |

| Decomposition Temperature (peak) | 591 K (318°C) | DSC | 10 K/min, nitrogen |

| Melting Temperature | 678 ± 7 K (405°C) | Fast scanning DSC | 20,000 K/s |

| Thermal Stability Ranking | Highest among aromatic amino acids | DSC/TGA comparison | Comparative study |

Comparative thermal analysis demonstrates that L-tyrosine possesses superior thermal stability among aromatic amino acids [21]. The thermal stability ranking follows: L-tyrosine (312.0°C) > L-DOPA (282.6°C) > L-phenylalanine (260.2°C) [21]. The melting enthalpy of L-tyrosine measures 765.5 J/g, significantly higher than L-phenylalanine (533.1 J/g) and L-DOPA (509.8 J/g) [21]. These values indicate stronger intermolecular interactions and more stable crystal packing in L-tyrosine [21].

Phase behavior investigations using heat-flux differential scanning calorimetry from 183 K to decomposition temperature reveal no phase transitions in the temperature range studied for pure L-tyrosine [16]. This contrasts with L-phenylalanine, which exhibits a subtle endothermic peak around 440 K corresponding to a conformational phase transition from form I to its high-temperature form [16]. The absence of phase transitions in L-tyrosine indicates exceptional structural stability across a wide temperature range [16].

Raman spectroscopic studies under high-temperature conditions provide additional insights into the vibrational behavior and structural stability [18]. Temperature-dependent Raman spectroscopy reveals that intramolecular mode frequencies are less susceptible to temperature increases than intermolecular modes [18]. No structural phase transitions occur upon heating up to the melting point, with only enhanced disorder observed upon heating [18]. This finding corroborates the differential scanning calorimetry results indicating the absence of temperature-induced phase transitions [18].

The thermal expansion behavior of L-tyrosine crystals follows predictable patterns based on the crystal structure [1]. Raman spectroscopy investigations demonstrate that the crystal maintains its structural integrity under elevated temperatures, with systematic frequency shifts corresponding to thermal expansion rather than phase transitions [1]. The temperature dependence of lattice vibrations provides evidence for the robust hydrogen bonding networks that maintain structural stability [1] [18].

Plant-Based Biosynthetic Routes

L-tyrosine biosynthesis in plants represents one of the most energy-intensive metabolic processes, with approximately 30% of photosynthetically fixed carbon directed through the shikimate pathway [1] [2]. This pathway serves as the fundamental route for aromatic amino acid production in plants, ultimately generating the precursors for thousands of phenolic compounds essential for plant fitness and adaptation [3] [4].

The plant-based biosynthetic machinery for L-tyrosine involves two primary routes: the predominant arogenate pathway localized in plastids and an alternative cytosolic pathway found in specific plant lineages. Unlike microbial systems where tyrosine aminotransferases typically catalyze tyrosine biosynthesis, plant tyrosine aminotransferases primarily function in tyrosine catabolism and utilization rather than synthesis [5] [6].

Shikimate Pathway Integration with Phenylalanine/Tyrosine Crosstalk

The integration of the shikimate pathway with phenylalanine and tyrosine biosynthesis demonstrates remarkable metabolic coordination in plants [7] [3]. This integration begins with the condensation of phosphoenolpyruvate and erythrose-4-phosphate by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase, which requires manganese and reduced thioredoxin for activity, thereby linking carbon flow to electron transport from photosystem I [8].

The shikimate pathway proceeds through seven enzymatic steps to generate chorismate, which serves as the critical branch point for aromatic amino acid biosynthesis [9] [10]. In plants, this pathway is predominantly localized in plastids, unlike the cytoplasmic localization observed in microorganisms [3] [4]. The pathway exhibits complex regulatory mechanisms involving multiple metabolite-mediated feedback systems [11].

Chorismate formation represents a key regulatory junction where the pathway branches toward tyrosine and phenylalanine synthesis through chorismate mutase-catalyzed conversion to prephenate [8] [9]. The subsequent pathways diverge based on the specific dehydratase and aminotransferase activities present in different plant lineages. In most plants, prephenate undergoes transamination to form arogenate, which then serves as the direct precursor for tyrosine through arogenate dehydratase activity [3] [4].

The crosstalk between phenylalanine and tyrosine biosynthesis is particularly evident in grasses, which uniquely synthesize both amino acids at high rates without compromising either pathway [7]. Studies using stable-isotope labeling revealed that grasses produce tyrosine more than 10-fold faster than Arabidopsis while maintaining robust phenylalanine production [7]. This enhanced capacity results from coordinated expression of specific enzyme isoforms at both the entry and exit steps of the aromatic amino acid pathway [7] [4].

Tyrosine Aminotransferase Kinetics in Arabidopsis

Arabidopsis thaliana possesses a diverse family of seven tyrosine aminotransferases, representing 16% of all annotated aminotransferases in this model organism [12] [6]. These enzymes exhibit distinct kinetic properties and physiological roles, with only two isoforms, AtTAT1 and AtTAT2, thoroughly characterized for their catalytic activities and metabolic functions [13] [6].

AtTAT1, encoded by At5g53970, demonstrates high catalytic efficiency with tyrosine as substrate, exhibiting Michaelis-Menten kinetics with apparent Km values ranging from 50-100 μM for tyrosine [13] [6]. This enzyme shows strict substrate specificity for tyrosine and catalyzes the reversible transamination between tyrosine and 4-hydroxyphenylpyruvate, representing the committed step in tyrosine catabolism [13] [6]. The enzyme activity follows classical Michaelis-Menten kinetics and requires pyridoxal-5'-phosphate as cofactor [13] [6].

In contrast, AtTAT2, encoded by At5g36160, exhibits significantly lower catalytic activity with approximately 80-fold lower Vmax compared to AtTAT1 [6]. The enzyme demonstrates broader substrate specificity and higher Km values (400-800 μM) for tyrosine, indicating reduced affinity for this amino acid [6]. Despite its lower catalytic efficiency, AtTAT2 expression levels are approximately 40-fold higher than AtTAT1 under normal growth conditions, potentially compensating for the reduced specific activity [6].

The kinetic characterization reveals that AtTAT1 functions as the primary enzyme for tyrosine catabolism under standard conditions, while AtTAT2 assumes greater importance during stress responses [6]. Both enzymes are localized in the cytosol, distinct from the plastidic location of tyrosine biosynthesis, supporting their role in tyrosine utilization rather than synthesis [6]. The subcellular fractionation studies confirm that TAT activity is significantly reduced in the cytosolic fraction of tat1 and tat2 mutants, while plastidic TAT activity remains unchanged [6].

Plastid-Localized Arogenate Dehydratase Mechanisms

The plastid-localized arogenate dehydratase gene family represents a critical regulatory node in phenylalanine biosynthesis, with profound implications for tyrosine metabolism through metabolic crosstalk [14] [15]. Arabidopsis contains six ADT isoforms that catalyze the final step of phenylalanine biosynthesis through the decarboxylative dehydration of arogenate [14] [15]. These enzymes demonstrate complex subcellular localization patterns and exhibit moonlighting functions beyond their primary catalytic role [16].

All six ADT isoforms localize to chloroplast stroma and stromules, consistent with their role in amino acid biosynthesis [16]. The stromule localization facilitates the transport of aromatic amino acids from plastids to cytosolic compartments for protein synthesis and secondary metabolite production [16]. However, individual ADT isoforms exhibit distinct localization patterns that correlate with specialized functions [16].

ADT2 demonstrates unique localization to the chloroplast division plane, forming rings around the equatorial region during organellar division [17] [16]. This localization pattern resembles that of FtsZ proteins, key components of the chloroplast division machinery [17]. Co-localization studies confirm that ADT2 and FtsZ2 occupy the same division plane simultaneously, suggesting a direct role for ADT2 in chloroplast division beyond its enzymatic function [17]. The adt2-1D mutant, carrying a point mutation in the ACT regulatory domain that prevents allosteric inhibition, exhibits abnormal chloroplast morphology with distorted and irregular shapes [16].

ADT5 exhibits dual localization to both chloroplast stroma and nucleus, indicating a potential signaling function [16]. The nuclear localization of ADT5 suggests involvement in transcriptional regulation, possibly coordinating plastidic metabolite production with nuclear gene expression [16]. Transport to the nucleus appears to occur via stromules, providing a direct connection between plastidic metabolism and nuclear regulation [16].

The catalytic mechanism of ADT enzymes involves conserved catalytic and ACT domains responsible for substrate binding and allosteric regulation [14] [15]. The ACT domain binds phenylalanine and mediates feedback inhibition, preventing excessive amino acid accumulation [14] [15]. However, mutations in the ACT domain, such as those found in the adt2-1D allele, can eliminate feedback sensitivity and lead to altered metabolic flux [16].

The tissue-specific expression patterns of ADT isoforms correlate with their distinct physiological roles [15]. ADT4 and ADT5 show preferential expression in vascular tissues and significantly affect lignin composition in these cell types [15]. Knockout studies reveal that ADT5 preferentially affects carbon flux into vascular bundles, while combined knockouts of ADT3, ADT4, ADT5, and ADT6 additionally reduce flux into fiber cells [15]. These differential effects result in marked changes in guaiacyl to syringyl ratios in lignin, ranging from 3:1 in wild-type plants to 1:1 in quadruple knockout lines [15].

The regulatory mechanisms governing ADT expression involve complex transcriptional and post-transcriptional controls [18]. Transcription factors such as PpMYB8 in peach recognize specific AC elements in ADT promoter regions and coordinate ADT expression with developmental and environmental cues [18]. The identification of these regulatory elements provides insight into how plants coordinate aromatic amino acid biosynthesis with downstream metabolic demands [18].

Metabolic Regulation

The metabolic regulation of L-tyrosine biosynthesis involves intricate feedback mechanisms operating at multiple levels, from allosteric enzyme regulation to transcriptional control of pathway genes [11]. These regulatory systems ensure appropriate amino acid production while preventing metabolic imbalances that could compromise plant fitness [3] [4].

The primary regulatory mechanism involves feedback inhibition of key enzymes by pathway end products and intermediates [11]. Unlike microbial systems where aromatic amino acids typically inhibit the first committed step, plant regulation involves multiple inhibitory interactions throughout the pathway [11]. Chorismate serves as a potent inhibitor of all three DAHP synthase isoforms with IC50 values of approximately 50-100 μM, while arogenate counteracts this inhibition in specific isoforms [11].

The complexity of metabolic regulation extends beyond simple feedback inhibition to include pathway intermediate-mediated regulation [11]. Studies in Arabidopsis reveal that pathway intermediates such as chorismate and caffeate strongly inhibit DAHP synthase isoforms, while arogenate can alleviate this inhibition [11]. This regulatory network ensures tight coordination between the shikimate pathway and downstream aromatic amino acid biosynthesis.

Transcriptional regulation provides another layer of metabolic control, with specific transcription factors coordinating enzyme expression with metabolic demand [3] [4]. The co-expression of deregulated aromatic amino acid metabolic enzymes with specialized metabolic genes represents an evolutionary strategy for efficient chemical production [3]. This coordinated regulation is exemplified by the simultaneous expression of ADT and phenylalanine ammonia-lyase genes in tissues actively producing lignin [3].

Physical Description

Solid

Colourless silky needles or white crystalline powder; odourless

Color/Form

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

-2.26 (LogP)

log Kow= 2.26

-2.26

Melting Point

343 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 214 of 240 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 26 of 240 companies with hazard statement code(s):;

H315 (92.31%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

L-Tyrosine is the levorotatory isomer of the aromatic amino acid tyrosine. L-tyrosine is a naturally occurring tyrosine and is synthesized in vivo from L-phenylalanine. It is considered a non-essential amino acid; however, in patients with phenylketonuria who lack phenylalanine hydroxylase and cannot convert phenylalanine into tyrosine, it is considered an essential nutrient. In vivo, tyrosine plays a role in protein synthesis and serves as a precursor for the synthesis of catecholamines, thyroxine, and melanin.

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Semi-chronic exposure of ICR male Mice to Aflatoxin B1 in non-toxic doses results in elevated lung tryptophan levels without change in serotonin or 5-hydroxyindole-3-acetic acid levels. This change is organ specific in that tryptophan levels are not altered in spleen, duodenum, heart or central nervous system. Acute (48 hr) flunixin treatment decreases lung tryptophan levels and reverses the Aflatoxin B1 mediated increase in lung tryptophan levels. On the other hand, flunixin treatment decreases central nervous system tryptophan levels in control mice but not in Aflatoxin B1 treated mice. Aflatoxin B1 treated mice have an increase in splenic serotonin content. Acute (48 hr) treatment of mice with E. coli lipopolysaccharide also increases splenic serotonin, and Aflatoxin B1 treatment followed by lipopolysaccharide have a slightly additive effect on spleen serotonin content. Treatment of mice with lipopolysaccharide increases heart serotonin, an effect which is not altered in Aflatoxin B1 pretreated mice. Both lipopolysaccharide and Aflatoxin B1 per se increases lung tyrosine levels although the combination of treatments is not significantly different from the control value. Flunixin treatment increases lung tyrosine levels, an effect which is not altered by Aflatoxin B1 pretreatment. Acute treatment with either lipopolysaccharide or flunixin decreases the central nervous system tryptophan/tyrosine ratio; pretreatment with Aflatoxin B1 prevents those changes in the central nervous system tryptophan/tyrosine ratio. Central nervous system catecholamines are reduced in Aflatoxin B1 pretreated mice. However, central nervous system catecholamine changes in Aflatoxin B1 treated mice are normalized by vitamin E supplementation during the treatment period.

Male Wistar rats were divided in free choice conditions into heavy-drinkers consuming greater than 3.5 g/kg of ethanol daily, and light-drinkers consuming less than 2.0 g/kg/day. Subsequent 30 day intragastric administration of 25% ethanol (8-11 g/kg/day) caused an increase in permeability of the blood brain barrier to 14(C)-tyrosine, 14(C)-tryptophan and 14(C)-DOPA at all the stages of alcoholization. All the changes were more pronounced in light-drinkers than in heavy- drinker rats. Disulfiram, and to a lesser extent phenazepam and diazepam, when repeatedly injected (for 16-30 days) together with ethanol aggravated its effects.

Effects of mercury chloride (100 uM) para-chloromercuribenzene sulfonate (1 uM), and oxophenylarsine (250 uM) were determined on (a) the rate of sodium pump activity in intact winter flounder intestine; (b) activity of sodium potassium ATPase in tissue homogenates; and (c) sodium-dependent and sodium independent uptake of tyrosine in brush border membrane vesicles. All three agents decreased cell potassium, although effects on cell potassium lagged behind those for inhibition of the ATPase. At the concentrations used in the Ussing chamber (or at one-tenth concentration), all agents completely inhibited sodium potassium ATPase activity in enzyme assays performed with tissue homogenates. In contrast, only mercury chloride decreased sodium dependent uptake of tyrosine by brush border membrane vesicles. These results suggest that mercurial and arsenical effects on tyrosine absorption are due to inhibition of the sodium potassium ATPase thus decreasing the driving force for the cellular uptake by the sodium tyrosine cotransport system. Direct effects on sodium tyrosine cotransport may play a role in the inhibition observed with mercury chloride, but not for para-chloromercuribenzene sulfonate or oxophenylarsine.

Female Sprague-Dawley rats were treated acutely (12-hr) with aflatoxin B1 (100 ug/kg ip) or vehicle (10% acetone in 0.9% sodium chloride) and regional brain levels of tryptophan, serotonin and tyrosine were assayed. Brainstem but not cerebellar or cortical tyrosine levels were decreased in aflatoxin B1-treated rats. Brain tryptophan was increased in all 3 brain regions by acute aflatoxin B1 treatment, while serotonin levels were unaltered in the cerebellum and cortex and decreased in the brainstem. These experiments indicate that acute aflatoxin B1 treatment differentially alters brain amino acids and serotonin and that changes in brain tryptophan, the serotonin precursor, do not parallel changes in brain serotonin.

For more Absorption, Distribution and Excretion (Complete) data for L-TYROSINE (10 total), please visit the HSDB record page.

Metabolism Metabolites

/METABOLIC PATHWAY FOR L-TYROSINE:/ /TYROSINE GIVES/ P-HYDROXYPHENYLPYRUVIC ACID GIVES CO2 + HOMOGENTISIC ACID GIVES MALEYLACETOACETIC ACID GIVES FUMARYLACETOACETIC ACID GIVES FUMARATE + ACETOACETATE; TYROSINE GIVES 3,4-DIHYDROXYPHENYLALANINE GIVES CO2 + 3,4-DIHYDROXYPHENYLETHYLAMINE GIVES NORADRENALIN GIVES ADRENALIN.

L-TYROSINE GIVES N-ACETYL-L-TYROSINE IN MAN; GIVES 3-CARBOXY-L-TYROSINE IN RESEDA; GIVES P-COUMARIC ACID IN SUGAR CANE, L-TYROSINE GIVES PARA-CRESOL IN PROTEUS; GIVES 3,4-DIHYDROXY-L-PHENYLALANINE IN HAMSTER; GIVES 3,4-DIHYDROXYSTILBENE-2-CARBOXYLIC ACID IN HYDRANGEA, L-TYROSINE GIVES 2,7-DIMETHYLNAPHTHOQUINONE IN CHIMAPHILA; GIVES L-DITYROSINE IN BEEF; GIVES PARA-HYDROXYMANDELONITRILE IN SORGHUM, L-TYROSINE GIVES PARA-HYDROXYPHENYLACETALDOXIME IN AUBRETIA; GIVES PARA-HYDROXYPHENYLPYRUVIC ACID IN RAT; GIVES 3-IODO-L-TYROSINE IN BEEF; L-TYROSINE GIVES LACHNANTHOSIDE IN LACHNANTHES; LOPHOCERINE IN LOPHOCERUS; MESEMBRINE IN SCELETIUM; NARWEDINE IN DAFFODIL, L-TYROSINE GIVES NOVOBIOCIN IN STREPTOMYCES; PHENOL IN RAT; BETA-TOCOPHEROL IN ANABAENA; TYLOPHORINE IN TYLOPHORA, L-TYROSINE GIVES TYRAMINE IN RAT; GIVES BETA-TYROSINE IN BACILLUS; GIVES L-TYROSINE HYDROXAMATE IN BEEF. L-TYROSINE GIVES L-TYROSINE-4-PHOSPHATE IN FLY; GIVES XANTHOCILLIN IN PENICILLIUM. /FROM TABLE/

Metabolism of tyrosine was impaired after chronic alcoholization of rats with 10% ethanol within 10 months. Within the first 3-4 months activation of tyrosine aminotransferase and a decrease in phenylalanine hydroxylase activity were found in liver tissue. Activity of tyrosine aminotransferase was not increased during the long term alcohol intoxication. At the same time, activity of tyrosine aminotransferase was decreased within 5-6 months simultaneously with activation of phenylalanine hydroxylase. An increase in the alcohol dehydrogenase activity was also observed in rat liver tissue during the initial period of intoxication. The enzymatic activity was decreased beginning from the 3-4 months of the alcoholization and maintained at the low level. Hyperthermia augmented these alterations observed in chronic alcoholization of rats.

Spontaneous behavior subsequent to acute oral administration of high doses of aspartame, phenylalanine, or tyrosine was analyzed using a computer pattern recognition system. Spraque Dawley male rats (250-300 g) were dosed orally with aspartame (500 or 100 mg/kg), phenylalanine (281 or 562 mg/kg), or tyrosine (309 or 618 mg/kg), and their behavior was analyzed 1 hr after dosing. The computer pattern recognition system recorded and classifed 13 different behavioral acts performed by the animals during the first 15-min exploration of a novel environment. These doses of aspartame, phenylalanine, and tyrosine did not induce any significant changes in spontaneous behavior. Unlike low doses of amphetamine and despite high plasma concentrations of phenylalanine and tyrosine, no behavioral alteration was detected by the computer pattern recognition system.

For more Metabolism/Metabolites (Complete) data for L-TYROSINE (7 total), please visit the HSDB record page.

Associated Chemicals

Tyrosine (dl);556-03-6

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Hair conditioning; Antistatic; Skin conditioning

Methods of Manufacturing

General Manufacturing Information

Tyrosine: ACTIVE

A WIDELY DISTRIBUTED AMINO ACID, CLASSIFIED AS NON-ESSENTIAL IN RESPECT TO THE GROWTH EFFECT IN RATS.

POLYPHENOL OXIDASES (TYROSINASE) OCCUR WIDELY IN PLANTS & MANY CAN OXIDIZE TYROSINE FORMING CMPD WHICH POLYMERIZE TO GREY-BLACK COLOR BODIES. FOODS SUCH AS MUSHROOM & POTATOES CONTAIN SUFFICIENT TYROSINE TO BE A SIGNIFICANT SOURCE OF COLOR PROBLEMS /IN FOOD INDUSTRY/.

TYROSINE IS PRESENT AT VARYING CONCN DURING VARIOUS PHASES OF BREAD PRODUCTION.

Analytic Laboratory Methods

DETERMINATION OF TYROSINE IN PHARMACEUTICAL AMINO ACID SOLUTION BY DIFFERENTIAL SPECTROPHOTOMETRY.

Identified using infrared absorption spectrum of a potassium bromide dispersion of it, previously dried, exhibits maxima only at the same wavelengths as that of a similar prepration of USP L-tyrosine RS.

Human head hairs from 18 individuals were analyzed by capillary column pyrolysis-gas chromatography. The pyrograms showed several components, three of which differed significantly among individuals. These major components were identified as benzene, toluene, and styrene by GC-MS. By capillary column pyrolysis-gas chromatography of 18 amino acids, it was found that differences among the individuals were due to the different amt of particular amino acids in the hair. Furthermore, the quantities of the components were found to change in 18 mo.

For more Analytic Laboratory Methods (Complete) data for L-TYROSINE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Dates

First derivative synchronous fluorometric method to continuously measure monophenolase activity

Ling Zhang, Jiaze Li, Xiawen Wang, Zhaoqi Ran, Qi Shang, Chan Chen, Weikang Tang, Wenbin LiuPMID: 34489037 DOI: 10.1016/j.enzmictec.2021.109884

Abstract

Tyrosinase plays an essential role in melanin biosynthesis and inherently exhibits both monophenolase and diphenolase activity. A first derivative synchronous fluorometric assay was established for directly monitoring monophenolase activity. The zero-crossing point at 322 nm for the first-derivative under synchronous fluorescence with Δλ = 67 nm was utilized to selectively quantify tyrosine in the presence of the reaction product dihydroxyphenylalanine (DOPA). The limit of detection (LOD) for tyrosine was 0.54 μM. The fluorescence intensity of tyrosine was monitored at intervals of 30 s to establish the time course of tyrosine consumption. The LOD for the monophenolase activity was 0.0706 U⋅ mL. The Michaelis-Menten e constant and maximum speed were 21.83 μM and 1.12 μM min

, respectively. Zinc ions competitively inhibited the monophenolase activity, with an IC

value of 14.36 μM. This assay is easily and rapidly executed and is of great significance for analyzing the kinetics of enzymatic reactions and in fundamental research on monophenolase. This approach has potential applications in the discovery of tyrosinase inhibitors for medicine and cosmetics, as well as in the industrial synthesis of substituted o-diphenol intermediates.

Tyrosine-Based Cross-Linking of Peptide Antigens to Generate Nanoclusters with Enhanced Immunogenicity: Demonstration Using the Conserved M2e Peptide of Influenza A

Logan R Wilks, Gaurav Joshi, Megan R Grisham, Harvinder Singh GillPMID: 34432416 DOI: 10.1021/acsinfecdis.1c00219

Abstract

A method of creating nanoclusters (NCs) from soluble peptide molecules is described utilizing an approach based on a tyrosine-tyrosine cross-linking reaction. A reactive tag comprising histidine and tyrosine residues was introduced at the termini of the peptide molecules. The cross-linking reaction led to the creation of dityrosine bonds within the tag, which allowed for the generation of peptide NCs. We show that it is essential for the reactive tag to be present at both the "N" and "C" termini of the peptide for cluster formation to occur. Additionally, the cross-linking reaction was systematically characterized to show the importance of reaction conditions on final cluster diameter, allowing us to generate NCs of various sizes. To demonstrate the immunogenic potential of the peptide clusters, we chose to study the conserved influenza peptide, M2e, as the antigen. M2e NCs were formulated using the cross-linking reaction. We show the ability of the clusters to generate protective immunity in a dose, size, and frequency dependent manner against a lethal influenza A challenge in BALB/c mice. Taken together, the data presented suggest this new cluster formation technique can generate highly immunogenic peptide NCs in a simple and controllable manner.Influence of pH on radical reactions between kynurenic acid and amino acids tryptophan and tyrosine. Part II. Amino acids within the protein globule of lysozyme

Yuliya S Zhuravleva, Peter S SherinPMID: 34363946 DOI: 10.1016/j.freeradbiomed.2021.08.001

Abstract

An acidosis, a decrease of pH within a living tissue, may alter yields of radical reactions if participating radicals undergo partial or complete protonation. One of photosensitizers found in the human eye lens, kynurenic acid (KNA), possesses pKa 5.5 for its radical form that is close to physiological pH 6.89 for a healthy lens. In this work we studied the influence of pH on mechanisms and products of photoinduced radical reactions between KNA

and amino acids tryptophan (Trp) and tyrosine (Tyr) within a globule of model protein, Hen White Egg Lysozyme (HEWL). Our results show that the rate constant of back electron transfer from kynurenyl to HEWL

radicals with the restoration of initial reagents - the major decay pathway for these radicals - does not change in the pH 3-7. The quantum yield of HEWL degradation is also pH independent, however a shift of pH from 7 to 5 completely changes the outcome of photoinduced damage to HEWL from intermolecular cross-linking to oxygenation. HPLC-MS analysis has shown that four of six Trp and all Tyr residues of HEWL are modified in different extents at all pH, but the lowering of pH from 7 to 5 significantly changes the direction of main photodamage from Trp

to Trp

located at the entrance and bottom of enzymatic center, respectively. A decrease of intermolecular cross-links via Trp

is followed by an increase in quantities of intramolecular cross-links Tyr

-Tyr

and Tyr

-Tyr

. The obtained results point out the competence of cross-linking and oxygenation reactions for Trp and Tyr radicals within a protein globule and significant increase of oxygenation to the total damage of protein in the case of cross-linking deceleration by coulombic repulsion of positively charged protein globules.

Kinetic evidence for the transiently shifted acidity constant of histidine linked to paramagnetic tyrosine probed by intramolecular electron transfer in oxidized peptides

Olga B Morozova, Dmitri V Stass, Alexandra V YurkovskayaPMID: 34338250 DOI: 10.1039/d1cp02408f

Abstract

The kinetics of electron transfer (ET) from tyrosine (Tyr) to short-lived histidine (His) radicals in peptides of different structures was monitored using time-resolved chemically induced dynamic nuclear polarization (CIDNP) to follow the reduction of the His radicals using NMR detection of the diamagnetic hyperpolarized reaction products. In aqueous solution over a wide pH range, His radicals were generated in situ in the photo-induced reaction with the photosensitizer, 3,3',4,4'-tetracarboxy benzophenone. Model simulations of the CIDNP kinetics provided pH-dependent rate constants of intra- and intermolecular ET, and the pH dependencies of the reaction under study were interpreted in terms of protonation states of the reactants and the product, His with either protonated or neutral imidazole. In some cases, an increase of pKa of imidazole in the presence of the short-lived radical center at a nearby Tyr residue was revealed. Interpretation of the obtained pH dependencies made is possible to quantify the degree of paramagnetic shift of the acidity constant of the imidazole of the His residue in the peptides with a Tyr residue in its paramagnetic state, and to correlate this degree with the intramolecular ET rate constant - a higher intramolecular ET rate constant corresponded to a greater acidity constant shift.Cold Atmospheric Plasma Changes the Amino Acid Composition of Solutions and Influences the Anti-Tumor Effect on Melanoma Cells

Stephanie Arndt, Fadi Fadil, Katja Dettmer, Petra Unger, Marko Boskovic, Claudia Samol, Anja-Katrin Bosserhoff, Julia L Zimmermann, Michael Gruber, Wolfram Gronwald, Sigrid KarrerPMID: 34360651 DOI: 10.3390/ijms22157886

Abstract

Cold Atmospheric Plasma (CAP) is an ionized gas near room temperature. Its anti-tumor effect can be transmitted either by direct treatment or mediated by a plasma-treated solution (PTS), such as treated standard cell culture medium, which contains different amino acids, inorganic salts, vitamins and other substances. Despite extensive research, the active components in PTS and its molecular or cellular mechanisms are not yet fully understood. The purpose of this study was the measurement of the reactive species in PTS and their effect on tumor cells using different plasma modes and treatment durations. The PTS analysis yielded mode- and dose-dependent differences in the production of reactive oxygen and nitrogen species (RONS), and in the decomposition and modification of the amino acids Tyrosine (Tyr) and Tryptophan (Trp). The Trp metabolites Formylkynurenine (FKyn) and Kynurenine (Kyn) were produced in PTS with the 4 kHz (oxygen) mode, inducing apoptosis in Mel Im melanoma cells. Nitrated derivatives of Trp and Tyr were formed in the 8 kHz (nitrogen) mode, elevating the p16 mRNA expression and senescence-associated ß-Galactosidase staining. In conclusion, the plasma mode has a strong impact on the composition of the active components in PTS and affects its anti-tumor mechanism. These findings are of decisive importance for the development of plasma devices and the effectiveness of tumor treatment.The Seminiferous Epithelial Cycle of Spermatogenesis: Role of Non-receptor Tyrosine Kinases

Xiang Xiao, Dongwang Zheng, Fei Liang, Shibo Ying, Peibei Sun, Jianmin Yu, Ya NiPMID: 34453729 DOI: 10.1007/978-3-030-77779-1_1